molecular formula C11H11N3S2 B14646119 N-(2-Methylphenyl)-N'-1,3-thiazol-2-ylthiourea CAS No. 54009-46-0

N-(2-Methylphenyl)-N'-1,3-thiazol-2-ylthiourea

Cat. No.: B14646119
CAS No.: 54009-46-0
M. Wt: 249.4 g/mol
InChI Key: DHMGUJNARLIBGP-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a 2-methylphenyl group and a 1,3-thiazol-2-yl group. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-aminothiazole. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylurea: Similar structure but with a urea group instead of a thiourea group.

    N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea derivatives: Compounds with additional substituents on the phenyl or thiazole rings.

Uniqueness

N-(2-Methylphenyl)-N’-1,3-thiazol-2-ylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

54009-46-0

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H11N3S2/c1-8-4-2-3-5-9(8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

DHMGUJNARLIBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=NC=CS2

Origin of Product

United States

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